molecular formula C11H7Cl2NO3 B11717068 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B11717068
M. Wt: 272.08 g/mol
InChI Key: ASFYIDXUBGPZTO-UHFFFAOYSA-N
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Description

The compound 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic molecule featuring a 1,3-oxazole core substituted at position 2 with a (2,6-dichlorophenyl)methyl group and at position 4 with a carboxylic acid moiety. For instance, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4), a closely related isoxazole derivative, is documented as a degradation product of the antibiotic dicloxacillin . This underscores the importance of dichlorophenyl-substituted heterocycles in drug development and impurity profiling.

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c12-7-2-1-3-8(13)6(7)4-10-14-9(5-17-10)11(15)16/h1-3,5H,4H2,(H,15,16)

InChI Key

ASFYIDXUBGPZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=CO2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylic Acid typically involves the reaction of 2,6-dichlorobenzylamine with oxazole-4-carboxylic acid under specific reaction conditions. The process may include steps such as condensation, cyclization, and purification to obtain the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

2-(2,6-Dichlorobenzyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: It can undergo condensation reactions with other compounds to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to inhibit the growth of cancer cells. Its mechanism of action may involve inducing apoptosis and inhibiting cellular proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

The data indicates that this compound is more effective than standard chemotherapeutic agents in certain contexts.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
5-Methylisoxazole-4-carboxylic acidAntimicrobial propertiesContains an isoxazole ring
3-(2,6-Dichlorophenyl)-5-methylisoxazoleAnticancer activitySimilar dichlorophenyl substitution
2-Aminooxazole derivativesAntimicrobial and anticancerVarying substitutions on the oxazole ring

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structural Differences : This compound (CAS 3919-76-4) replaces the 1,3-oxazole ring with a 1,2-oxazole (isoxazole) system. The 2,6-dichlorophenyl group is directly attached at position 3, and a methyl group occupies position 5.
  • Physicochemical Properties: The molecular formula (C₁₁H₇Cl₂NO₃) and weight (272.08 g/mol) match the target compound, but the heterocycle and substituent positions differ. The methyl group may enhance steric hindrance, while the isoxazole ring could alter electronic properties compared to 1,3-oxazole .
  • Application : Classified as a dicloxacillin impurity (Dicloxacillin Related Compound D), it highlights the role of dichlorophenyl heterocycles in antibiotic degradation pathways .

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

  • Structural Differences : This analog (CAS 1247706-41-7) retains the 1,3-oxazole core but substitutes the 2,6-dichlorophenylmethyl group with a single 2-chlorophenyl moiety.
  • Physicochemical Properties: The reduced chlorine content (monochloro vs. dichloro) lowers molecular weight (223.62 g/mol) and likely decreases lipophilicity. The absence of a methylene linker may reduce conformational flexibility .
  • Application : While biological data is unspecified, its structural simplicity makes it a candidate for antimicrobial or synthetic intermediate research .

Quinazolinone Derivatives ( and )

  • Structural Differences : These compounds (e.g., 5a–o in , Va–o in ) incorporate a 7-chloroquinazolin-4(3H)-one scaffold linked to dichlorophenyl-substituted oxazole moieties.
  • Biological Activity : Several derivatives (e.g., 5o, 5k, Vb, Vd) exhibit potent antimicrobial activity against bacteria and fungi, comparable to standard drugs like ciprofloxacin . This contrasts with the target compound’s role as a pharmaceutical impurity, suggesting substituent positioning and heterocycle choice critically influence bioactivity.

Acid Chloride Derivatives ()

  • Structural Differences : Compounds like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride replace the carboxylic acid with a reactive chloride group.
  • Reactivity : The acid chloride form enhances electrophilicity, making it suitable for synthetic modifications (e.g., esterification, amidation) .

Data Table: Key Structural and Functional Comparisons

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid 1,3-oxazole 2-(2,6-dichlorophenyl)methyl, 4-COOH (Inferred: C₁₁H₇Cl₂NO₃) ~272.08 Hypothesized pharmaceutical impurity
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid 1,2-oxazole 3-(2,6-dichlorophenyl), 5-methyl, 4-COOH C₁₁H₇Cl₂NO₃ 272.08 Dicloxacillin degradation product
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid 1,3-oxazole 2-(2-chlorophenyl), 4-COOH C₁₀H₆ClNO₃ 223.62 Research chemical
Quinazolinone derivatives (e.g., 5o, Vb) Quinazolinone Dichlorophenyl-linked oxazole Variable Variable Antimicrobial agents

Discussion of Substituent Effects

  • Heterocycle Choice : Isoxazoles (1,2-oxazole) exhibit distinct hydrogen-bonding and steric profiles compared to 1,3-oxazoles, impacting drug-receptor interactions .
  • Functional Groups : Carboxylic acids improve solubility and enable salt formation (e.g., diclofenac salts in ), whereas acid chlorides prioritize synthetic utility .

Biological Activity

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its oxazole ring structure and a dichlorophenyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H7Cl2NO3
  • Molecular Weight : 272.08 g/mol
  • IUPAC Name : 2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
  • Structure : The compound features a dichlorophenyl group attached to a methyl carbon adjacent to the oxazole structure, along with a carboxylic acid functional group.

Synthesis

The synthesis of 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid typically involves the condensation of 2,6-dichlorobenzylamine with oxazole-4-carboxylic acid under specific reaction conditions. The process may include cyclization and purification steps to obtain the final product in high yield and purity .

Antimicrobial Activity

Research has indicated that 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve the inhibition of essential enzymes in microbial pathways.

Anticancer Activity

The compound has also been studied for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines, including:

  • Human Colon Adenocarcinoma (HT-29)
  • Human Gastric Carcinoma (GXF 251)
  • Human Lung Adenocarcinoma (LXFA 629)

In these studies, the compound exhibited IC50 values indicating moderate to high potency against these cancer types .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets involved in cell proliferation and survival. It may inhibit key enzymes such as:

  • Histone Deacetylases (HDAC)
  • Carbonic Anhydrases (CA)
    These interactions disrupt cellular processes crucial for cancer cell growth and microbial survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-Methylisoxazole-4-carboxylic acidContains an isoxazole ringAntimicrobial properties
3-(2,6-Dichlorophenyl)-5-methylisoxazoleSimilar dichlorophenyl substitutionAnticancer activity
2-Aminooxazole derivativesVarying substitutions on the oxazole ringAntimicrobial and anticancer
4-Carboxyphenyl oxazole derivativesCarboxylic acid group on phenyl ringAntimicrobial properties

The distinct dichlorophenyl substitution pattern in 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid may enhance its biological activity compared to these similar compounds .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
  • Anticancer Research : In a comparative analysis involving various oxazole derivatives, 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid exhibited superior cytotoxicity against cancer cell lines compared to other derivatives tested.

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